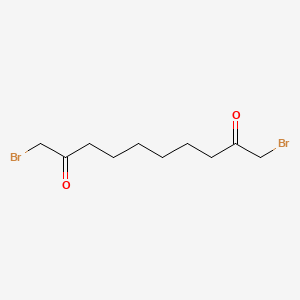

1,10-Dibromodecane-2,9-dione

Description

1,10-Dibromodecane (CAS 4101-68-2), also known as decamethylene dibromide, is a brominated alkane with the molecular formula C₁₀H₂₀Br₂ and a molecular weight of 300.08 g/mol . It is a colorless to pale yellow liquid at room temperature, characterized by its long hydrocarbon chain terminated by bromine atoms at the 1 and 10 positions. The compound is primarily used as an intermediate in organic synthesis, flame retardants, and crosslinking agents in polymer chemistry . Its IUPAC name is 1,10-dibromodecane, and it is structurally distinct from dione-containing compounds due to the absence of ketone groups .

Properties

IUPAC Name |

1,10-dibromodecane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUPFDACEFIGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CBr)CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454038 | |

| Record name | 2,9-Decanedione, 1,10-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77104-08-6 | |

| Record name | 2,9-Decanedione, 1,10-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dibromodecane-2,9-dione can be synthesized through the bromination of decane-2,9-dione. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 10 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,10-Dibromodecane-2,9-dione undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Reduction: The carbonyl groups in the decane-2,9-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted decane-2,9-dione derivatives.

Reduction: Formation of decane-2,9-diol.

Oxidation: Formation of decane-2,9-dicarboxylic acid.

Scientific Research Applications

1,10-Dibromodecane-2,9-dione has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Material Science:

Biomedical Research: Investigated for its potential use in the development of novel therapeutic agents and diagnostic tools.

Industrial Chemistry: Utilized in the production of high-performance materials and chemical engineering processes.

Mechanism of Action

The mechanism of action of 1,10-dibromodecane-2,9-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 10 positions are highly reactive and can undergo substitution reactions with various nucleophiles. The carbonyl groups in the decane-2,9-dione moiety can participate in reduction and oxidation reactions, leading to the formation of different functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Structural Comparison with Brominated Alkanes

Key Differences :

- Chain Length : Longer chains (e.g., 1,10-dibromodecane) exhibit lower volatility and higher hydrophobicity compared to shorter analogs like 1,2-dibromoethane .

- Reactivity : Terminal bromine atoms in 1,10-dibromodecane facilitate nucleophilic substitution reactions, making it suitable for synthesizing polymers or macrocyclic compounds .

Functional Comparison with Dione Derivatives

The evidence highlights benzo[f]indole-4,9-dione and naphtho[2,3-b]furan-4,9-dione derivatives (e.g., LACBio1–LACBio4) as anticancer agents that induce apoptosis via ROS-mediated caspase activation . These compounds are structurally unrelated to 1,10-dibromodecane, as they contain fused aromatic rings and ketone groups (diones).

| Feature | 1,10-Dibromodecane | Benzo[f]indole-4,9-dione Derivatives |

|---|---|---|

| Core Structure | Linear brominated alkane | Polycyclic aromatic dione |

| Functional Groups | Bromine atoms | Ketones (dione), fused indole/furan rings |

| Biological Activity | Limited (industrial use) | High (anticancer, ROS-mediated apoptosis) |

| Applications | Chemical synthesis, polymers | Therapeutic agents for TNBC |

Key Contrast :

- 1,10-Dibromodecane lacks the redox-active dione moiety critical for generating reactive oxygen species (ROS) in cancer cells, a mechanism central to benzo[f]indole-4,9-dione derivatives .

Biological Activity

1,10-Dibromodecane-2,9-dione (CAS No. 228113-66-4) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a linear alkane chain with terminal bromine substituents. Its structure is significant for its reactivity and interaction with biological systems.

Target Interactions

Research indicates that this compound may interact with various biological targets, similar to other brominated compounds. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Cell Signaling Modulation : It can influence cell signaling pathways that regulate growth and apoptosis.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance:

- It has been explored for its role in the synthesis of polyketides, which are important in medicinal chemistry for their antimicrobial and anticancer properties.

- Its derivatives have shown potential as inhibitors in various cancer-related signaling pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for developing new antibiotics. The compound's effectiveness varies based on concentration and exposure time.

Anticancer Potential

Preliminary research suggests that this compound may inhibit the growth of cancer cells. It appears to interfere with specific molecular pathways associated with tumor progression. For example:

- In Vitro Studies : Laboratory tests have shown reduced viability of cancer cell lines treated with the compound.

- Dosage Effects : Different dosages result in varying degrees of cytotoxicity, indicating a dose-dependent response.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer potential of this compound using MTT assays on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate that the compound effectively reduces cell viability in a dose-dependent manner across different cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.